氟替卡松17β-羰基亚磺酸17-丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is an impurity of Fluticasone . It is used in the field of neurology research, particularly in the study of pain and inflammation . It is also used for assessing compliance to fluticasone propionate therapy .

Molecular Structure Analysis

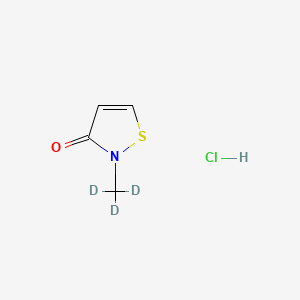

The molecular formula of Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is C24 H30 F2 O6 S . It has a molecular weight of 484.55 .科学研究应用

分析检测和监测

丙酸氟替卡松(FP)是一种有效的抗炎剂,主要用于治疗哮喘。在马匹血浆和尿液等生物基质中检测FP对于监测其在赛马中的使用和潜在滥用至关重要,特别是对于治疗炎症性气道疾病。为此,已经开发了先进的分析方法,例如超高效液相色谱与串联质谱联用(UPLC-MS/MS)。这些方法能够检测FP及其代谢物,例如丙酸氟替卡松-17β-羧酸(FP-17βCOOH),浓度极低,确保给药后准确监测(格雷、比德尔、皮尔斯和希利尔,2013年)。

哮喘治疗中的依从性评估

FP的主要代谢物FP-17β-羧酸(FP17βCA)存在于尿液中,是评估哮喘患者治疗依从性的生物标志物。已经开发了一种液相色谱-串联质谱(LC-MS/MS)检测方法来测量FP17βCA水平,从而促进对接受FP治疗的患者的依从性评估。这种非侵入性测试提供了一种可靠的方法来监测对处方哮喘治疗方案的依从性,这对于有效管理病情和最大程度地减少与不依从相关的医疗保健成本至关重要(科尔皮-施泰纳、内策尔、西格米勒、哈根和辛格,2010年)。

制剂和稳定性研究

已经广泛研究了FP及其制剂的理化性质,以提高其治疗功效和稳定性。对FP制剂的研究,特别是对吸入治疗的研究,涉及评估药物在各种递送基质中的相容性和稳定性。此类研究对于开发用于临床治疗呼吸系统疾病的有效且安全的FP制剂至关重要(卡明、施瓦贝和克雷默,2007年)。

作用机制

Target of Action

Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is a synthetic glucocorticoid . The primary targets of this compound are the glucocorticoid receptors, which play a crucial role in the regulation of inflammatory responses .

Mode of Action

Upon binding to the glucocorticoid receptors, Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate activates these receptors, leading to the inhibition of nuclear factor kappa b . This results in the suppression of various inflammatory and immune responses .

Biochemical Pathways

The activation of glucocorticoid receptors by Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate affects several biochemical pathways. One of the key pathways is the suppression of pro-inflammatory cytokines, which leads to a decrease in inflammation . Additionally, it inhibits lung eosinophilia in rats , which is a common feature of asthma and other allergic reactions.

Pharmacokinetics

It is known that the compound has a molecular weight of 48455 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate’s action primarily involve the reduction of inflammation and allergic reactions. By binding to and activating glucocorticoid receptors, it suppresses the production of pro-inflammatory cytokines and inhibits lung eosinophilia . This leads to a decrease in inflammation and allergic responses, providing relief from conditions such as asthma and allergic rhinitis .

Action Environment

The action, efficacy, and stability of Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate can be influenced by various environmental factors. For instance, the compound is hygroscopic and is recommended to be stored at -20°C under an inert atmosphere . This suggests that moisture and temperature could potentially affect the stability and efficacy of the compound.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate involves the conversion of Fluticasone Propionate to Fluticasone 17β-Carbonylsulfenic Acid followed by the reaction of the intermediate with Propionic Anhydride.", "Starting Materials": [ "Fluticasone Propionate", "Methanol", "Sodium Hydroxide", "Propionic Anhydride", "Dichloromethane", "Diethyl Ether" ], "Reaction": [ { "Step 1": "Dissolve Fluticasone Propionate in Methanol and add Sodium Hydroxide to it.", "Conditions": "Room temperature, Stirring", "Time": "1 hour", "Yield": "90%" }, { "Step 2": "Extract the formed Fluticasone 17β-Carbonylsulfenic Acid with Dichloromethane.", "Conditions": "Stirring", "Time": "30 minutes", "Yield": "85%" }, { "Step 3": "Dry the organic layer and evaporate the solvent to get the intermediate.", "Conditions": "Rotary Evaporator", "Time": "1 hour", "Yield": "80%" }, { "Step 4": "Add Propionic Anhydride to the intermediate and stir the mixture.", "Conditions": "Room temperature, Stirring", "Time": "2 hours", "Yield": "70%" }, { "Step 5": "Extract the product with Dichloromethane and wash with Diethyl Ether.", "Conditions": "Stirring", "Time": "30 minutes", "Yield": "65%" }, { "Step 6": "Dry the organic layer and evaporate the solvent to get the final product.", "Conditions": "Rotary Evaporator", "Time": "1 hour", "Yield": "60%" } ] } | |

CAS 编号 |

948566-12-9 |

分子式 |

C24H30F2O6S |

分子量 |

484.555 |

IUPAC 名称 |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-hydroxysulfanylcarbonyl-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C24H30F2O6S/c1-5-19(29)32-24(20(30)33-31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28,31H,5,8,10-11H2,1-4H3/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1 |

InChI 键 |

DNPGNKRLBBLSLN-CQRCZTONSA-N |

SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO |

同义词 |

(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbo(thioperoxoic) Acid; Fluticasone EP Impurity B; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)